molecular formula C17H17NO4 B2566833 N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-2-phenylacetamide CAS No. 1170181-00-6

N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-2-phenylacetamide

Cat. No.: B2566833
CAS No.: 1170181-00-6
M. Wt: 299.326
InChI Key: KNQPJUMHQJDDFJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(Benzo[d][1,3]dioxol-5-yloxy)ethyl)-2-phenylacetamide is a synthetic acetamide derivative characterized by a benzodioxole moiety linked via an ethoxyethyl chain to a phenylacetamide core. These analogs are typically synthesized via nucleophilic substitution or condensation reactions under controlled conditions (e.g., DMF solvent, nitrogen atmosphere, and sodium metabisulfite as a catalyst) . Key structural features include:

  • Benzodioxole group: Imparts electron-rich aromatic properties, influencing solubility and binding interactions.
  • Phenylacetamide core: Common in bioactive molecules, suggesting possible pharmacological relevance.

Properties

IUPAC Name

N-[2-(1,3-benzodioxol-5-yloxy)ethyl]-2-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO4/c19-17(10-13-4-2-1-3-5-13)18-8-9-20-14-6-7-15-16(11-14)22-12-21-15/h1-7,11H,8-10,12H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNQPJUMHQJDDFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)OCCNC(=O)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-2-phenylacetamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-2-phenylacetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium azide in dimethylformamide (DMF).

Major Products Formed

Scientific Research Applications

Medicinal Chemistry and Anticancer Activity

A significant area of research surrounding N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-2-phenylacetamide is its efficacy as an anticancer agent. Compounds with similar structural motifs have shown promising results against various cancer cell lines.

Case Studies and Findings

  • Cytotoxicity Against Cancer Cell Lines : Research indicates that derivatives of compounds with benzo[d][1,3]dioxole structures exhibit significant cytotoxic effects against breast cancer (MCF-7) and lung cancer (A549) cell lines. For instance, certain derivatives demonstrated IC50 values as low as 0.72 µM against A549 cells, indicating potent activity compared to standard chemotherapeutics like doxorubicin .
  • Mechanism of Action : The anticancer activity has been attributed to the ability of these compounds to inhibit specific signaling pathways involved in tumor growth. For example, some derivatives showed EGFR inhibitory activity at concentrations that suggest a mechanism involving receptor modulation .

Table 1: Anticancer Activity of Related Compounds

CompoundCell LineIC50 (µM)Reference
Compound 21aA5490.72
Compound 24bMCF-78.16
Compound 25cMCF-70.90

Receptor Modulation

This compound and its analogs have been studied for their interactions with G protein-coupled receptors (GPCRs). These receptors are crucial targets in drug development due to their role in various physiological processes.

Research Insights

  • Dopamine D3 Receptor Modulation : Compounds with similar structures have been noted to act as antagonists or partial agonists at the dopamine D3 receptor, which is implicated in several neuropsychiatric disorders. This suggests that this compound may also possess similar receptor-modulating properties .

Synthesis Methodologies

The synthesis of this compound involves several steps that can be optimized for yield and purity.

Synthesis Overview

  • General Synthetic Route : The compound can be synthesized through the reaction of benzo[d][1,3]dioxole derivatives with ethylene glycol derivatives followed by acylation with phenylacetyl chloride. This multi-step process allows for the introduction of various substituents that can enhance biological activity .

Table 2: Summary of Synthetic Steps

StepReaction TypeConditions
1EtherificationInert atmosphere
2AcylationRoom temperature
3PurificationFlash chromatography

Mechanism of Action

The mechanism of action of N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-2-phenylacetamide involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The benzo[d][1,3]dioxol-5-yloxy group is a recurring motif in synthetic chemistry, often modified to explore structure-activity relationships. Below is a comparative analysis of key analogs from the evidence:

Substituent Variations and Physicochemical Properties
Compound Name / ID (Evidence Source) Substituents Yield (%) Melting Point (°C) Key Structural Features
KCH-1521 () N-Acylurea derivative with indole-ethyl chain N/A N/A Combines benzodioxole with indole for talin modulation
Compound 5p () Methylthio-thiadiazolyl group 78 171–172 Thiadiazole ring enhances polarity; used in agrochemicals
Compound 21 () 3-Chlorophenyl-piperazine 65 177–178 Piperazine improves water solubility; HCl salt form
Compound 25 () 2-Trifluoromethylphenyl-piperazine 75 171–172 CF₃ group increases lipophilicity
Compound 4d () Bis-benzodioxole-fluoro-benzimidazole N/A N/A Fluorine atom enhances metabolic stability

Key Observations :

  • Substituent Impact : Electron-withdrawing groups (e.g., Cl, CF₃) increase melting points and lipophilicity, while polar groups (e.g., piperazine) improve solubility .
  • Synthesis Yields : Piperazine derivatives (e.g., Compounds 21–29) show moderate to high yields (55–82%), likely due to optimized condensation conditions .
  • Salt Forms : Most compounds are isolated as HCl salts, enhancing crystallinity and stability .
Spectral and Analytical Data
  • 1H-NMR Trends : Benzodioxole protons resonate at δ 5.90–6.00 (s, 2H, –O–CH₂–O–), while aromatic protons in substituted phenyl groups appear at δ 6.40–7.50 .
  • Elemental Analysis : Carbon content ranges from 54.95% (brominated analogs) to 71.75% (phenylpiperidine derivatives), aligning with theoretical values .

Biological Activity

N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-2-phenylacetamide is a compound of significant interest due to its potential biological activities. This article reviews its synthesis, biological effects, and mechanisms of action based on diverse research findings.

Synthesis

The compound can be synthesized through a series of chemical reactions involving benzo[d][1,3]dioxole derivatives and ethyl-2-phenylacetate. The synthetic pathway typically includes:

  • Formation of the dioxole ring : Utilizing appropriate precursors to construct the benzo[d][1,3]dioxole moiety.
  • Nucleophilic substitution : Introducing the ethyl group via nucleophilic attack on the appropriate electrophilic center.
  • Final acetylation : Attaching the phenylacetamide group to achieve the final product.

Antioxidant Activity

Research indicates that compounds with similar structures exhibit notable antioxidant properties. For instance, derivatives have shown significant free radical scavenging activity when assessed using the DPPH assay. The antioxidant capacity is crucial as it implies potential protective effects against oxidative stress-related diseases .

Anticancer Properties

Several studies have explored the anticancer potential of phenylacetamide derivatives. In vitro assays using human lung cancer cell lines (e.g., A549) have demonstrated that certain derivatives possess cytotoxic effects, with IC50 values indicating effective inhibition of cell growth. For example, related compounds have shown IC50 values as low as 10.88 μg/mL against A549 cells, suggesting promising anticancer activity .

The mechanisms underlying the biological activity of this compound may involve:

  • Inhibition of Tyrosine Kinase : Molecular docking studies suggest that this compound may interact with tyrosine kinase receptors, which are critical in cancer progression.
  • G Protein-Coupled Receptor (GPCR) Modulation : Similar compounds have been shown to affect GPCR pathways, which are vital in various physiological processes and could contribute to their therapeutic effects .

Study 1: Antioxidant and Cytotoxic Effects

A study conducted on a series of phenylacetamides highlighted their antioxidant and cytotoxic activities. The compounds were tested against A549 lung cancer cells using the MTT assay. The results indicated that modifications to the dioxole structure significantly enhanced both antioxidant and anticancer activities.

CompoundIC50 (μg/mL)Antioxidant ActivityNotes
3c10.88HighBest anticancer activity
3f37.23ModerateHighest antioxidant activity

Study 2: Molecular Docking Analysis

Molecular docking studies revealed that this compound binds effectively to target proteins involved in cancer pathways. This binding affinity correlates with observed biological activities, supporting its potential as a lead compound in drug development .

Q & A

Q. What synthetic routes are reported for N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-2-phenylacetamide and related analogs?

The compound can be synthesized via multi-step protocols involving:

  • Ester hydrolysis and amide coupling : Ethyl 2-(benzo[d][1,3]dioxol-5-yloxy)-2-methylpropanoate is hydrolyzed to the carboxylic acid, followed by coupling with amines (e.g., 2-amino-4-phenylthiazol-5-yl derivatives) using standard reagents like DCC or EDC .
  • Reaction optimization : Key steps include refluxing intermediates in glacial acetic acid or DMF with K₂CO₃ as a base, monitored by TLC for completion .
  • Yield variability : Yields range from 22% to 90%, depending on substituents and purification methods (e.g., flash chromatography vs. recrystallization) .

Q. Which analytical methods are used to characterize this compound and its derivatives?

  • Structural confirmation : ¹H/¹³C NMR and high-resolution mass spectrometry (HRMS) are standard for verifying molecular integrity .
  • Purity assessment : HPLC with UV detection (≥95% purity threshold) is critical for biological testing .
  • Binding studies : Surface plasmon resonance (SPR) quantifies interactions with target proteins (e.g., talin head domain), with response units (RU) indicating binding affinity .

Q. What in vitro biological activities have been reported for this compound?

  • Talin modulation : Derivatives like KCH-1521 (structurally similar) inhibit angiogenesis in human endothelial cells (HUVECs) by binding talin with reversible kinetics (KD in µM range) .
  • Kinase inhibition : Analogous piperidine-based derivatives (e.g., CCG258205) act as selective G protein-coupled receptor kinase 2 (GRK2) inhibitors, validated via enzymatic assays .

Advanced Research Questions

Q. How do structural modifications influence the compound’s biological activity and selectivity?

  • Substituent effects : Introducing pyridine or imidazole groups at the acetamide terminus enhances GRK2 inhibition (e.g., CCG258207 vs. CCG258209), with IC50 shifts correlating with electronic and steric properties .
  • Stereochemical impact : (3S,4R)-stereochemistry in piperidine derivatives improves target binding, as shown by SPR and molecular docking .
  • SAR trends : Bulkier aromatic groups (e.g., benzo[d][1,3]dioxole) improve metabolic stability but may reduce solubility .

Q. How can researchers resolve contradictions in synthetic yields or biological data across studies?

  • Yield discrepancies : Variations (e.g., 22% vs. 90%) arise from reaction conditions (solvent, temperature) or purification techniques. Systematic optimization (e.g., screening bases like K₂CO₃ vs. NaH) is recommended .
  • Biological variability : Differences in cell lines (e.g., HUVECs vs. cancer models) or assay protocols (SPR vs. fluorescence polarization) require standardized validation .

Q. What strategies are employed to study the compound’s mechanism of action at the molecular level?

  • SPR-based binding assays : Quantify real-time interaction kinetics between the compound and target proteins (e.g., talin), with RU profiles indicating kon/koff rates .
  • Crystallography : X-ray structures of analogs (e.g., benzo[d][1,3]dioxole-containing diselenides) reveal binding site geometry and guide rational design .

Q. How is the compound’s stability and degradation profile assessed under experimental conditions?

  • Thermogravimetric analysis (TGA) : Determines thermal stability (e.g., decomposition onset at ~200°C for diselenide analogs) .
  • Forced degradation studies : Acid/base hydrolysis or oxidative stress (H2O2) identifies labile moieties (e.g., acetamide cleavage) .

Q. What computational tools are used to predict pharmacokinetic properties or toxicity?

  • ADMET prediction : Software like SwissADME estimates logP (≈3.5), suggesting moderate lipophilicity, and highlights potential CYP450 interactions .
  • Molecular dynamics (MD) : Simulates binding persistence in talin’s FERM domain, identifying critical hydrogen bonds (e.g., with Glu<sup>309</sup>) .

Methodological Tables

Q. Table 1. Synthetic Yields of Key Derivatives

DerivativeSynthesis StepYieldReference
KCH-1521Amide coupling63%
CCG258206Piperidine functionalization90%
Ethyl ester intermediateBromide displacement75%

Q. Table 2. Biological Activity Data

CompoundTargetAssay TypeIC50/KDReference
KCH-1521TalinSPR200 µM
CCG258207GRK2Enzymatic inhibition0.8 nM

Q. Table 3. Analytical Characterization Parameters

TechniqueKey ParametersApplication Example
¹H NMRδ 7.2–6.8 (aromatic H), δ 4.3 (OCH₂)Confirm benzo[d][1,3]dioxole
HPLC-UVC18 column, 220 nm, 95% purityPreclinical validation
HRMSm/z [M+H]<sup>+</sup> calc. vs. observedMolecular formula verification

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.